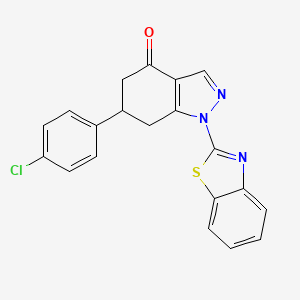![molecular formula C20H15N3O4 B14944066 {4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)
{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID is a complex organic compound that features a triazole and benzoxazepine moiety
Preparation Methods
The synthesis of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves multiple steps. The triazole ring can be synthesized using methods such as the Einhorn–Brunner reaction or the Pellizzari reaction . The benzoxazepine moiety can be constructed through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID can undergo various chemical reactions:
Oxidation: The triazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry due to the presence of the triazole ring.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, modulating their activity. The benzoxazepine moiety may also contribute to the compound’s overall biological activity by interacting with specific pathways .
Comparison with Similar Compounds
Similar compounds include other triazole and benzoxazepine derivatives:
1,2,3-Triazole: Another isomer of triazole with different biological activities.
1,2,4-Triazole: Known for its use in antifungal drugs like fluconazole and itraconazole.
Benzoxazepine derivatives: These compounds are studied for their potential therapeutic applications, including as antidepressants and antipsychotics. The uniqueness of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID lies in its combined structure, which may offer synergistic effects not seen in individual triazole or benzoxazepine compounds.
Properties
Molecular Formula |
C20H15N3O4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H15N3O4/c24-19(25)13-27-15-8-5-14(6-9-15)7-10-18-21-20-16-3-1-2-4-17(16)26-12-11-23(20)22-18/h1-12H,13H2,(H,24,25)/b10-7+ |
InChI Key |
YGLZFLLJIJDIDW-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)/C=C/C4=CC=C(C=C4)OCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)C=CC4=CC=C(C=C4)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)
![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)


![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)

![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
